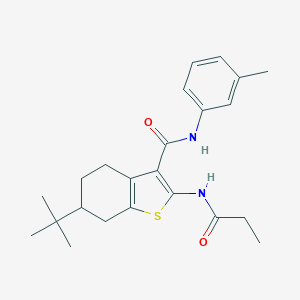
6-TERT-BUTYL-N-(3-METHYLPHENYL)-2-PROPANAMIDO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-TERT-BUTYL-N-(3-METHYLPHENYL)-2-PROPANAMIDO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE is a synthetic organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-TERT-BUTYL-N-(3-METHYLPHENYL)-2-PROPANAMIDO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the benzothiophene core: This can be achieved through cyclization reactions involving thiophene precursors and benzene derivatives.
Introduction of the tert-butyl group: This step may involve Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst.
Attachment of the propionylamino group: This can be done through amide bond formation using propionyl chloride and an amine.
Final functionalization:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols or amines.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the benzene or thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) under appropriate conditions.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols, amines
Substitution: Various substituted benzothiophenes
科学研究应用
Chemistry
Catalysis: The compound may serve as a ligand or catalyst in various organic reactions.
Materials Science: It can be used in the synthesis of advanced materials such as polymers and nanomaterials.
Biology
Biochemistry: May be used as a probe or inhibitor in biochemical studies.
Medicine
Therapeutics: Potential use as a therapeutic agent for various diseases, pending further research and clinical trials.
Industry
Chemical Industry: Used in the production of specialty chemicals and intermediates.
Pharmaceutical Industry:
作用机制
The mechanism of action of 6-TERT-BUTYL-N-(3-METHYLPHENYL)-2-PROPANAMIDO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes, receptors, or ion channels. The pathways involved could include inhibition of enzyme activity, modulation of receptor function, or alteration of cellular signaling pathways.
相似化合物的比较
Similar Compounds
Benzothiophene derivatives: Compounds with similar benzothiophene cores but different substituents.
Thiophene derivatives: Compounds with thiophene rings but lacking the benzene fusion.
Carboxamide derivatives: Compounds with similar carboxamide functional groups but different core structures.
Uniqueness
The uniqueness of 6-TERT-BUTYL-N-(3-METHYLPHENYL)-2-PROPANAMIDO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE lies in its specific combination of functional groups and structural features, which may confer unique chemical reactivity and biological activity compared to other similar compounds.
属性
分子式 |
C23H30N2O2S |
|---|---|
分子量 |
398.6 g/mol |
IUPAC 名称 |
6-tert-butyl-N-(3-methylphenyl)-2-(propanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C23H30N2O2S/c1-6-19(26)25-22-20(21(27)24-16-9-7-8-14(2)12-16)17-11-10-15(23(3,4)5)13-18(17)28-22/h7-9,12,15H,6,10-11,13H2,1-5H3,(H,24,27)(H,25,26) |
InChI 键 |
PASIFSDYHPUZOO-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=C(C2=C(S1)CC(CC2)C(C)(C)C)C(=O)NC3=CC=CC(=C3)C |
规范 SMILES |
CCC(=O)NC1=C(C2=C(S1)CC(CC2)C(C)(C)C)C(=O)NC3=CC=CC(=C3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(4-chlorobenzoyl)amino]-5-iodo-N-isobutylbenzamide](/img/structure/B289306.png)
![4-chloro-N-[4-iodo-2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B289308.png)
![N-{2-[(3-chloroanilino)carbonyl]-4-iodophenyl}thiophene-2-carboxamide](/img/structure/B289309.png)
![N-(4-iodo-2-{[(2-morpholin-4-ylethyl)amino]carbonyl}phenyl)thiophene-2-carboxamide](/img/structure/B289310.png)
![5-iodo-N-(4-methoxyphenyl)-2-[(3-methylbenzoyl)amino]benzamide](/img/structure/B289311.png)
![5-iodo-2-[(4-methylbenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B289313.png)
![Ethyl 2-({2-[(4-tert-butylbenzoyl)amino]benzoyl}amino)benzoate](/img/structure/B289319.png)
![2-{[4-(diethylamino)benzyl]amino}-N-(2,4-dimethoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B289320.png)
![N-(2,4-dimethoxyphenyl)-2-{[4-(dimethylamino)benzyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B289321.png)
![2-[(3-fluorobenzyl)amino]-N-(4-methoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B289322.png)
![N-{6-tert-butyl-3-[(2,5-dimethoxyanilino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}isonicotinamide](/img/structure/B289323.png)
![Methyl 4-[({2-[(2,2-dimethylpropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothien-3-yl}carbonyl)amino]benzoate](/img/structure/B289325.png)
![ethyl 3-[(5-chloro-2-methoxyanilino)carbonyl]-2-[(2-fluorobenzoyl)amino]-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate](/img/structure/B289326.png)
![ethyl 2-[(2-fluorobenzoyl)amino]-3-{[4-(methoxycarbonyl)anilino]carbonyl}-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate](/img/structure/B289327.png)
